molecular formula C10H9ClN2O2 B1403057 [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159252-17-1

[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No.: B1403057
CAS No.: 1159252-17-1
M. Wt: 224.64 g/mol
InChI Key: QICWAQBWQWWPNN-UHFFFAOYSA-N
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Description

[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol (CAS 1159252-17-1) is a high-value chemical building block with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64. This compound features a hybrid architecture combining a 5-methylisoxazole ring with a 5-chloropyridin-2-yl substituent, a structural motif of significant interest in medicinal and agrochemical research. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, which include antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties . It is a key heterocycle found in several clinically approved drugs . The integration of the chloropyridine group further enhances its potential as a versatile intermediate for constructing more complex molecules targeting various therapeutic areas. The presence of the methanol functional group on the isoxazole ring provides a handle for further synthetic modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or derivatization via esterification or ether formation. This makes it a crucial precursor in the synthesis of targeted libraries for high-throughput screening and hit-to-lead optimization campaigns. Modern, eco-friendly synthetic methodologies, including ultrasound-assisted protocols, are being developed for such heterocyclic systems, offering enhanced reaction efficiency and improved yields . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICWAQBWQWWPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed 1,3-Dipolar Cycloaddition

The classical method to synthesize isoxazoles involves the (3 + 2) cycloaddition of nitrile oxides with alkynes:

  • Catalysts: Copper(I), Ruthenium(II), and Palladium(0) complexes have been widely used to promote regioselective cycloaddition.
  • Reaction Conditions: Typically conducted under reflux or microwave irradiation to improve yields and reduce reaction times.
  • Mechanism: The reaction proceeds via a concerted pericyclic pathway, forming the isoxazole ring in a regioselective manner.

For example, the Pd-catalyzed Sonogashira coupling followed by in situ generation of nitrile oxides leads to functionalized isoxazoles in good yields.

Metal-Free Synthetic Routes

Due to concerns about metal toxicity, cost, and waste, metal-free methods have gained prominence:

  • Microwave-Assisted Synthesis: Use of microwave irradiation accelerates the cycloaddition reaction between alkynes and nitrile oxides without metal catalysts.
  • Solid-Phase Synthesis: Employing resin-supported intermediates to facilitate purification and enhance reaction efficiency.
  • Green Chemistry Approaches: Use of environmentally benign solvents and reagents, avoiding toxic metals.

These methods yield 3,5-disubstituted isoxazoles with good chemo- and regioselectivity under mild conditions.

Functionalization to Methanol Group at Isoxazole 4-Position

The methanol group at the 4-position of the isoxazole ring is introduced by:

  • Reduction of aldehyde or ketone precursors on the isoxazole ring.
  • Direct substitution reactions on halogenated isoxazole intermediates.
  • Use of hydroxymethylation reactions under controlled conditions.

Microwave-assisted reactions and selective reduction techniques are often employed to achieve high yields and purity.

Representative Synthetic Scheme (Summary)

Step Reaction Type Key Reagents/Conditions Outcome/Yield
1 Preparation of 5-chloro-2-pyridyl methanol intermediate Reduction of 6-chloro-5-methyl-pyridine derivatives Intermediate obtained
2 Formation of isoxazole ring via 1,3-dipolar cycloaddition Nitrile oxide + alkyne, Cu(I) catalyst or microwave irradiation 50-70% yield of isoxazole derivatives
3 Coupling of pyridinyl moiety to isoxazole Palladium-catalyzed cross-coupling or nucleophilic substitution Target compound formed
4 Hydroxymethyl functionalization Reduction or substitution reactions under mild conditions High purity methanol derivative

Detailed Research Findings

  • Metal-Free Microwave-Assisted Synthesis: Use of microwave irradiation at 90-120 °C with hydroxylamine hydrochloride and DMF/i-PrOH solvents leads to efficient cyclization and formation of isoxazole rings with methanol substituents in 50–70% yields.

  • Solid-Phase Synthesis: Resin-supported synthesis using HMPA/DMF and DIPEA base under microwave irradiation provides excellent yields of polymer-bound intermediates, facilitating purification and scale-up.

  • Catalyst Effects: Use of copper catalysts improves regioselectivity and reaction rates but requires careful removal post-reaction to avoid contamination. Metal-free methods avoid these issues but may require optimized conditions for comparable yields.

  • Biological Relevance: The synthesized isoxazole derivatives, including those with pyridinyl substituents, have shown promising biological activities such as histone deacetylase inhibition, indicating the importance of efficient synthetic methods for drug discovery.

Notes on Reaction Optimization

  • Use of bases such as DIPEA enhances coupling yields; however, stronger bases like DBU may reduce yields.
  • Dry solvents and controlled microwave irradiation times are critical for maximizing product formation.
  • Cleavage from solid supports requires anhydrous HF or equivalent reagents under controlled temperature to avoid degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

Industry:

    Agriculture: The compound can be used in the development of new pesticides and herbicides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by altering the expression of key genes involved in cell cycle regulation and apoptosis . The compound targets proteins such as cyclin D1 and transforming growth factor-β1, leading to the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name / CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (1159252-17-1) 3-(5-Chloro-pyridin-2-yl), 5-methyl, 4-hydroxymethyl C₁₀H₉ClN₂O₂ 224.64 -OH (hydroxyl)
(5-Methyl-3-phenyl-4-isoxazolyl)methanol (18718-79-1) 3-Phenyl, 5-methyl, 4-hydroxymethyl C₁₁H₁₁NO₂ 189.21 -OH (hydroxyl)
[3-(Methoxymethyl)-5-methyl-isoxazol-4-yl]boronic acid (from ) 3-Methoxymethyl, 5-methyl C₆H₁₀BNO₃ 155.96 -OCH₃ (methoxy), -B(OH)₂ (boronic acid)
5-[4-(Chloromethyl)phenyl]-3-methylisoxazole-4-carboxylic acid () 4-(Chloromethyl)phenyl, 5-methyl, 4-carboxylic acid C₁₂H₁₀ClNO₃ 251.67 -COOH (carboxylic acid), -CH₂Cl
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid () 3-Chloro-5-(trifluoromethyl)pyridine, dihydroisoxazole, 3-carboxylic acid C₁₃H₁₀ClF₃N₄O₃ 368.69 -COOH, -CF₃ (trifluoromethyl)

Physicochemical and Pharmacological Implications

Hydroxymethyl vs. This difference may influence solubility and metabolic stability, as hydroxyl groups are prone to phase II metabolism (e.g., glucuronidation), whereas methoxy groups resist oxidation.

Chloro-pyridine vs. Phenyl Substituents Replacing the target’s 5-chloro-pyridin-2-yl group with a phenyl ring (as in (5-Methyl-3-phenyl-4-isoxazolyl)methanol ) increases lipophilicity (logP) but reduces electronic effects.

Carboxylic Acid Derivatives

  • Analogs like 5-[4-(chloromethyl)phenyl]-3-methylisoxazole-4-carboxylic acid introduce a carboxylic acid (-COOH) group, which ionizes at physiological pH, improving water solubility but limiting blood-brain barrier permeability. In contrast, the target’s hydroxyl group offers moderate polarity without ionization.

The dihydroisoxazole core (partially saturated) may increase conformational flexibility compared to the fully aromatic isoxazole in the target.

Biological Activity

Overview

[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features both pyridine and isoxazole rings, contributing to its unique pharmacological properties.

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • CAS Number : 1159252-17-1

The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. Research indicates that it may induce apoptosis by modulating the expression of genes associated with cell cycle regulation and apoptosis pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, in vitro assays revealed that the compound effectively inhibited the growth of tumor cells with a significant selectivity index, indicating its promise as a targeted therapy .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human colorectal cancer cell lines. The compound demonstrated a 50% cytotoxic concentration (CC₅₀) significantly lower than that of standard chemotherapeutics like fluorouracil and cisplatin, suggesting superior efficacy and reduced side effects .

CompoundCC₅₀ (µM)Selectivity Index
This compound58.43
Fluorouracil381.2<1
Cisplatin47.2<1

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial and fungal strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.00 to 12.28 µmol/mL for the most active derivatives .

Antimicrobial Efficacy Table

Microbial StrainMIC (µmol/mL)MBC (µmol/mL)
Staphylococcus aureus3.004.09
Escherichia coli12.2816.31
Candida albicans1.883.52

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol, and how are intermediates characterized?

  • Methodology : Synthesis typically involves (1) condensation of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine to form the isoxazole ring, followed by (2) esterification and reduction of the ester group to a hydroxymethyl moiety. Key intermediates are purified via recrystallization or column chromatography.
  • Characterization : Intermediates are validated using 1H^1H-NMR (e.g., δ 2.43 ppm for methyl groups in isoxazole, δ 5.06 ppm for hydroxymethyl protons) and 13C^{13}C-NMR (e.g., δ 59.85 ppm for hydroxymethyl carbons). TLC (SiO2_2, hexane:EtOAc 4:1) monitors reaction progress .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing pyridinyl vs. isoxazolyl protons).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 489.15 for related dihydropyridine derivatives) .
  • FTIR : Identifies functional groups (e.g., O-H stretch at ~3200 cm1^{-1} for hydroxymethyl) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and KF titration for residual solvent/water analysis .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in condensation steps .
  • Catalyst Selection : Ammonia or triethylamine in catalytic amounts improves cyclization efficiency .
  • Temperature Control : Reflux conditions (70–80°C) minimize side reactions during isoxazole formation .
    • Case Study : A 42.9% yield was achieved using benzene as a solvent and aqueous ammonia for the dihydropyridine intermediate .

Q. What strategies resolve contradictions in reported spectral data for isoxazole derivatives, such as unexpected 1H^1H-NMR splitting patterns?

  • Approach :

  • Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in substituted pyridinyl groups).
  • COSY/HSQC Experiments : Assigns coupling between protons and carbons, clarifying ambiguous peaks .
    • Example : Discrepancies in δ 7.55–7.37 ppm (aromatic protons) were resolved by comparing solvent effects (CDCl3_3 vs. DMSO-d6_6) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methods :

  • Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to assess binding affinity.
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with antimicrobial activity .
    • Validation : In vitro assays (MIC ≤ 2 µg/mL against S. aureus) validate predictions .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature?

  • Design :

  • Factorial Design : Vary pH (2–10) and temperature (25–60°C) to assess degradation kinetics.
  • Analytical Tools : HPLC-MS identifies degradation products (e.g., oxidation of hydroxymethyl to carboxylic acid) .
    • Outcome : Stability is maximized at pH 6–7 and 4°C storage .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during the synthesis of substituted isoxazole derivatives?

  • Solutions :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxymethyl sites during functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

  • Best Practices :

  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, mixing rate) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol

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